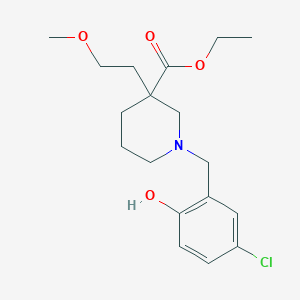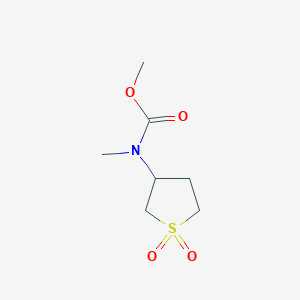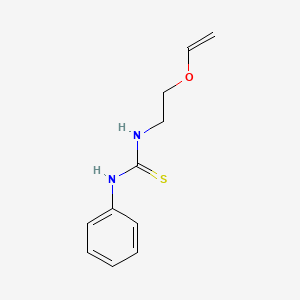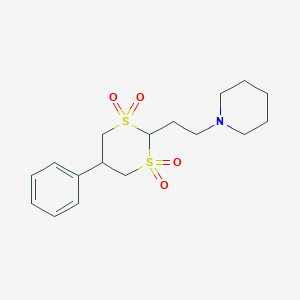
3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol
Descripción general
Descripción
3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol is a heterocyclic compound that features both isoquinoline and benzodioxin moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol typically involves the reaction of isoquinoline derivatives with benzodioxin precursors. One common method involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as dichlorobenzene and DMF, with heating for several hours to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline or benzodioxin rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Aplicaciones Científicas De Investigación
3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent chemosensor for detecting metal ions and anions.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol involves its interaction with specific molecular targets and pathways. For instance, as a chemosensor, it operates through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms . These mechanisms allow the compound to selectively bind to metal ions or anions, resulting in a measurable fluorescent signal.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[de]isoquinoline-1,3-dione: Contains similar structural features and is used in chemosensor applications.
1,2,3,4-tetrahydroisoquinoline: Another isoquinoline derivative with diverse biological activities.
Uniqueness
3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol is unique due to its dual isoquinoline and benzodioxin structure, which imparts distinct chemical and physical properties. This dual structure enhances its potential as a versatile building block in synthetic chemistry and its effectiveness as a chemosensor .
Propiedades
IUPAC Name |
3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-17(11-20-14-7-3-4-8-15(14)21-17)16-9-12-5-1-2-6-13(12)10-18-16/h1-10,19H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYUBGNSKNNIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)(C3=CC4=CC=CC=C4C=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[(4-chlorophenyl)carbamothioylamino]thiourea](/img/structure/B3824218.png)
![N-(1H-Benzo[D]imidazol-2-YL)-2-mercaptoacetamide](/img/structure/B3824219.png)



![cyclohexyl [(1,1-dioxidotetrahydro-3-thienyl)methyl]carbamate](/img/structure/B3824244.png)

![3,3'-[thiobis(methylene)]bis(2,5-dihydrothiophene) 1,1,1',1'-tetraoxide](/img/structure/B3824260.png)



![[4-(5-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] prop-2-enoate](/img/structure/B3824316.png)

![3,3'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy)]diphenol](/img/structure/B3824339.png)
